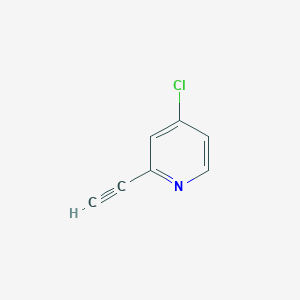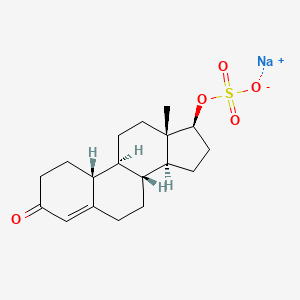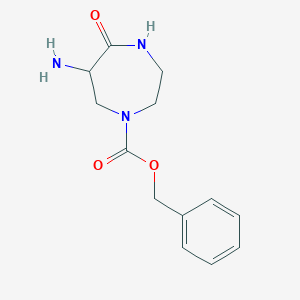
2-(Pyridin-3-yl)-1-(p-tolyl)ethanone
Übersicht
Beschreibung
2-(Pyridin-3-yl)-1-(p-tolyl)ethanone, also known as PTPE, is a chemical compound that has been widely studied for its potential applications in scientific research. PTPE belongs to the class of aryl ketones and has a molecular weight of 247.32 g/mol.
Wirkmechanismus
The mechanism of action of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone involves its interaction with ion channels, particularly the voltage-gated sodium channels and the transient receptor potential channels. 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone has been shown to inhibit the activity of these ion channels, leading to a decrease in the influx of sodium ions and calcium ions into neurons. This inhibition of ion channel activity can lead to a decrease in the generation and propagation of action potentials in neurons, which may contribute to the therapeutic effects of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone.
Biochemische Und Physiologische Effekte
2-(Pyridin-3-yl)-1-(p-tolyl)ethanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone can inhibit the activity of voltage-gated sodium channels and transient receptor potential channels in a dose-dependent manner. In vivo studies have shown that 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone can reduce the severity of seizures in animal models of epilepsy and can reduce the hypersensitivity to pain in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Pyridin-3-yl)-1-(p-tolyl)ethanone has several advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and manipulate. It has also been shown to have potent and selective effects on ion channels, making it a useful tool for studying the role of ion channels in neuronal function. However, 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone also has some limitations. It has low solubility in water, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life, which can limit its effectiveness in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone. One direction is to further elucidate the mechanism of action of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone on ion channels. This could involve studying the effects of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone on other types of ion channels, as well as investigating the downstream effects of ion channel inhibition on neuronal function. Another direction is to explore the therapeutic potential of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone for the treatment of neurological disorders. This could involve conducting preclinical studies to assess the efficacy and safety of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone in animal models of disease. Finally, future research could focus on developing new analogs of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone with improved solubility and pharmacokinetic properties, which could enhance its effectiveness as a research tool and potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-3-yl)-1-(p-tolyl)ethanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone has been shown to modulate the activity of certain ion channels, such as the voltage-gated sodium channels and the transient receptor potential channels. These ion channels play important roles in the generation and propagation of action potentials in neurons. By modulating the activity of these ion channels, 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone may have therapeutic potential for the treatment of neurological disorders, such as epilepsy and neuropathic pain.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-2-pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-4-6-13(7-5-11)14(16)9-12-3-2-8-15-10-12/h2-8,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWHAXPVHPJYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624332 | |
| Record name | 1-(4-Methylphenyl)-2-(pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)-1-(p-tolyl)ethanone | |
CAS RN |
224040-91-9 | |
| Record name | 1-(4-Methylphenyl)-2-(pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















